molecular formula C13H20O B15223555 (4-(3-Methylpentan-3-yl)phenyl)methanol

(4-(3-Methylpentan-3-yl)phenyl)methanol

Cat. No.: B15223555
M. Wt: 192.30 g/mol
InChI Key: MVICDZDXONSDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Methylpentan-3-yl)phenyl)methanol is an organic compound that belongs to the class of alcohols It is characterized by a phenyl group substituted with a methanol group and a 3-methylpentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methylpentan-3-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as ethylmagnesium bromide reacts with a suitable precursor like methyl acetate or butanone in the presence of a solvent like diethyl ether or tetrahydrofuran . The reaction typically requires anhydrous conditions and is conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methylpentan-3-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(4-(3-Methylpentan-3-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(3-Methylpentan-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3-Methylpentan-3-yl)phenyl)methanol is unique due to the presence of both the phenyl group and the 3-methylpentan-3-yl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

[4-(3-methylpentan-3-yl)phenyl]methanol

InChI

InChI=1S/C13H20O/c1-4-13(3,5-2)12-8-6-11(10-14)7-9-12/h6-9,14H,4-5,10H2,1-3H3

InChI Key

MVICDZDXONSDGK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=CC=C(C=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.